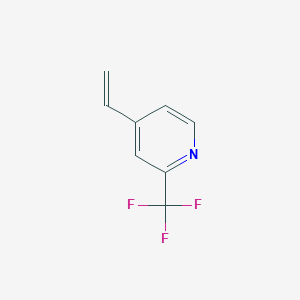![molecular formula C15H21NO6 B13128720 propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate CAS No. 194999-55-8](/img/structure/B13128720.png)
propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate is a complex organic compound characterized by its unique pyrano[3,4-c]pyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring through a condensation reaction between an aldehyde and an amine.
Pyrano Ring Formation: The pyrano ring is then formed via an intramolecular cyclization reaction, which can be facilitated by acidic or basic conditions.
Functional Group Modifications: Subsequent steps involve the introduction of the ethyl, hydroxy, and methoxy groups through various substitution and addition reactions. These steps may require specific reagents such as ethyl halides, hydroxylating agents, and methylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen functionalities or to convert double bonds to single bonds using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction could yield alcohols or alkanes.
科学的研究の応用
Chemistry
In synthetic organic chemistry, propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, this compound is studied for its potential biological activities. Its unique structure may interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- Propyl (4S)-4-ethyl-4-hydroxy-8-methyl-3-oxo-1H,3H,4H-pyrano[3,4-c]pyridine-6-carboxylate
- Ethyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate
Uniqueness
Propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate is unique due to its specific combination of functional groups and its pyrano[3,4-c]pyridine core. This structure imparts distinct chemical and biological properties, differentiating it from similar compounds. Its unique reactivity and potential biological activities make it a compound of significant interest in various research fields.
特性
CAS番号 |
194999-55-8 |
|---|---|
分子式 |
C15H21NO6 |
分子量 |
311.33 g/mol |
IUPAC名 |
propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H21NO6/c1-4-6-21-13(17)11-7-10-9(12(16-11)20-3)8-22-14(18)15(10,19)5-2/h7,14,18-19H,4-6,8H2,1-3H3/t14?,15-/m0/s1 |
InChIキー |
MTILRUAOPPNRTP-LOACHALJSA-N |
異性体SMILES |
CCCOC(=O)C1=NC(=C2COC([C@@](C2=C1)(CC)O)O)OC |
正規SMILES |
CCCOC(=O)C1=NC(=C2COC(C(C2=C1)(CC)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




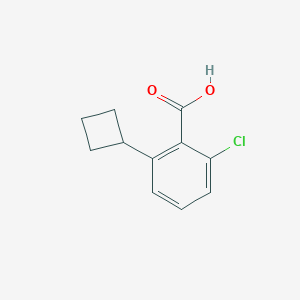
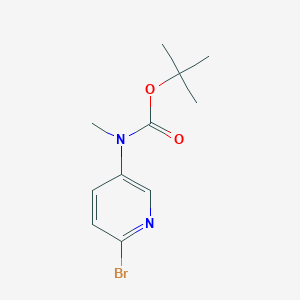

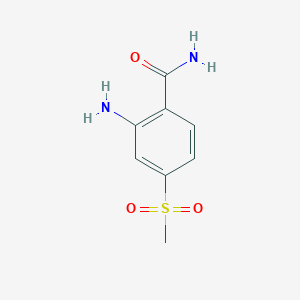


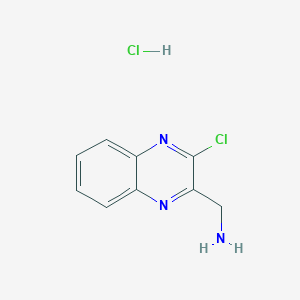
![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)

